molecular formula C12H10FNO3S B3002537 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid CAS No. 926193-45-5

2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Cat. No.: B3002537
CAS No.: 926193-45-5
M. Wt: 267.27
InChI Key: MHXPSNXFUDNDPF-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and microbial infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in cool, dry conditions in well-sealed containers and is incompatible with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid typically involves the reaction of 4-fluorophenylacetic acid with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium methoxide . The process involves heating the reactants to a specific temperature to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization to form the thiazole ring. The final product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid lies in its specific combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c1-7-11(8-2-4-9(13)5-3-8)14(6-10(15)16)12(17)18-7/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXPSNXFUDNDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)S1)CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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